5-Chloro-2,3-dihydro-1H-inden-1-amine
Overview
Description
“5-Chloro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H10ClN . It is also known by other names such as “5-Chloro-indan-1-ylamine” and "1-Amino-5-chloroindane" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C9H10ClN/c10-7-2-3-8-6 (5-7)1-4-9 (8)11/h2-3,5,9H,1,4,11H2
. The compound has a molecular weight of 167.63 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 167.0501770 g/mol . The topological polar surface area of the compound is 26 Ų .
Scientific Research Applications
Synthesis and Intermediates
- Efficient Synthesis Methods: An efficient and economical synthesis method involving six steps with an overall yield of 49% was developed for a derivative of 5-Chloro-2,3-dihydro-1H-inden-1-amine, specifically 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, using 2-aminoindan as a starting material (Prashad et al., 2006).
- Key Intermediates in Pesticide Synthesis: 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the synthesis of pesticide Indoxacarb, can be synthesized through improved methods involving reactions like Friedel-Crafts acylation (Li-Xia Jing, 2012).
Chemical Reactions and Derivatives
- Nucleophilic Reactions for Synthesizing Triazoles: A study showed that primary and secondary amines undergo nucleophilic substitution with a 5-chloro-2,3-diphenyltetrazolium salt to produce 5-aminotetrazolium salts and 3-phenylazo-1,2,4-triazoles, demonstrating the compound's versatility in chemical synthesis (Araki et al., 2009).
- Synthesis of Pyrimidine-Containing Compounds: One-pot reactions involving primary amines and this compound derivatives have been used to prepare pyrimidine-containing compounds with potential synthetic and pharmacological interest (Kochia et al., 2019).
Catalytic Processes and Hydrogenation
- Catalytic Amination: A palladium-Xantphos complex catalyzed amination of polyhalopyridines, including derivatives of this compound, demonstrated high yield and chemoselectivity, illustrating the compound's role in catalysis (Ji et al., 2003).
- Asymmetric Hydrogenation: The asymmetric hydrogenation of derivatives of this compound to produce optically active amines has been achieved using rhodium and iridium catalysts, highlighting its utility in producing enantiomerically pure compounds (Maj et al., 2016).
Microwave-Assisted Amination
- Microwave-Assisted Amination: A microwave-assisted, regioselective amination reaction of this compound derivatives was achieved without added solvent or catalyst, yielding new compounds of interest for potential drug development (Baqi & Müller, 2007).
Mechanism of Action
Mode of Action
It is known that indole derivatives, which share a similar structure, have diverse biological activities . They can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNOGOGUHOMLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565011 | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67120-39-2 | |
Record name | 1-Amino-5-chloroindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67120-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67120-39-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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